Cas no 7607-41-2 (Benzamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-)
![Benzamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- structure](https://www.kuujia.com/scimg/cas/7607-41-2x500.png)
7607-41-2 structure
Product name:Benzamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-
Benzamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-
- 7607-41-2
- GGUCEKQVOWOZNH-UHFFFAOYSA-N
- 4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
- SCHEMBL11972898
- MFCD04376616
- Z30910514
- CHEMBL260550
- AKOS001100659
- MS-9501
- STL570157
- 4-Nitro-N-(4-(trifluoromethyl)phenyl)benzamide
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- MDL: MFCD04376616
- Inchi: InChI=1S/C14H9F3N2O3/c15-14(16,17)10-3-5-11(6-4-10)18-13(20)9-1-7-12(8-2-9)19(21)22/h1-8H,(H,18,20)
- InChI Key: GGUCEKQVOWOZNH-UHFFFAOYSA-N
- SMILES: O=[N+]([O-])C1=CC=C(C(NC2=CC=C(C(F)(F)F)C=C2)=O)C=C1
Computed Properties
- Exact Mass: 310.05657
- Monoisotopic Mass: 310.05652664g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.9Ų
- XLogP3: 3.5
Experimental Properties
- PSA: 72.24
Benzamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- Related Literature
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1. Back matter
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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